7-Benzoylindolin-2-one and its derivatives have garnered attention in the scientific community due to their potential therapeutic applications. These compounds, characterized by a benzoyl group attached to an indoline scaffold, have been synthesized and evaluated for various biological activities, including anticancer and antimalarial effects. The studies on these compounds have explored their mechanisms of action and potential as inhibitors or cytotoxic agents against different types of cells and pathogens.
The mechanism of action of these compounds involves interactions with specific proteins or enzymes within the cell. For instance, 1-benzoyl isoquinolines have been shown to displace insulin-like growth factor I (IGF-I) from its complex with IGF-binding protein-3, which is a critical interaction in the regulation of cell growth and development1. In the context of anticancer activity, 7-chloroquinoline derivatives bearing a benzenesulfonamide moiety have been synthesized and evaluated for their ability to inhibit phosphoinositide kinase (PI3K), a key enzyme involved in cell proliferation and survival2. Furthermore, 1-(1-benzoylindoline-5-sulfonyl)-4-phenylimidazolidinones have demonstrated broad cytotoxicities against various human cancer cell lines, with some compounds exhibiting greater potency than the reference drug doxorubicin3. Additionally, 7-benzylamino-1-isoquinolinamines have been proposed to mediate antimalarial effects through a mechanism distinct from existing antimalarial drugs, as suggested by computer modeling4.
The synthesized 7-chloroquinoline derivatives with benzenesulfonamide moieties have shown moderate in vitro anticancer activity against breast cancer cells, skin cancer cells, and neuroblastoma cells2. Compound 17, in particular, demonstrated significant cytotoxicity, with IC50 values lower than those of doxorubicin in certain cell lines2. The 1-(1-benzoylindoline-5-sulfonyl)-4-phenylimidazolidinones also displayed potent cytotoxic effects against human lung carcinoma, chronic myelogenous leukemia, and ovarian adenocarcinoma, with compound 2p showing exceptional antitumor activities in both murine and human xenograft tumor models3.
The novel 7-benzylamino-1-isoquinolinamines were synthesized and tested for their antimalarial properties. These compounds were found to be potent antimalarial agents in vitro against Plasmodium falciparum, the parasite responsible for the most severe form of malaria4. The distinct mechanism of action proposed for these compounds could provide a new avenue for antimalarial drug development, especially in the face of increasing drug resistance.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6